REACTION_CXSMILES
|
C([O:3][C:4]([C:6]1[C:7]([F:17])=[CH:8][C:9]2[S:14][CH2:13][C:12](=[O:15])[NH:11][C:10]=2[CH:16]=1)=O)C.C(OC(=O)C1C=C([N+]([O-])=O)C(SCC(OCC)=O)=CC=1F)C>C(O)(=O)C.[Fe]>[F:17][C:7]1[C:6]([CH:4]=[O:3])=[CH:16][C:10]2[NH:11][C:12](=[O:15])[CH2:13][S:14][C:9]=2[CH:8]=1
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Name
|
7-Fluoro-3-oxo-3,4-dihydro-2H-benzo[1,4]thiazine-6-carboxylic acid ethyl ester
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C(=CC2=C(NC(CS2)=O)C1)F
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Name
|
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=C(C=C(C(=C1)[N+](=O)[O-])SCC(=O)OCC)F)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was partitioned between H2O and EtOAc (1×200 mL; 2×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(CS2)=O)C=C1C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.7 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |